4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Overview
Description
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The bromophenyl and furan groups are introduced through substitution reactions. For instance, the bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.
Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with the furan ring under suitable conditions, often involving a base and a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under conditions such as reflux in ethanol.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenyl-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylphenyl)-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a methyl group instead of bromine.
4-(4-Nitrophenyl)-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a nitro group instead of bromine.
Uniqueness
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in drug design and materials science.
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-10-5-3-9(4-6-10)11-8-12(18-14(16)17-11)13-2-1-7-19-13/h1-8H,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMZVUUZYBXUAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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